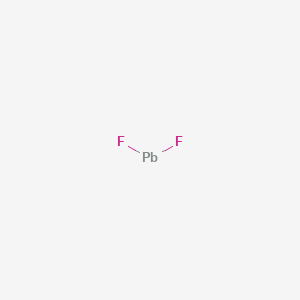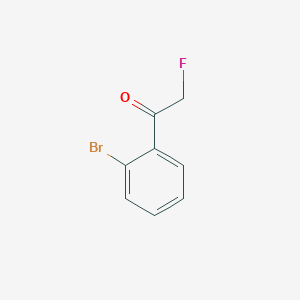
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, also known as YG-6, is a hexapeptide that has been extensively researched for its potential therapeutic applications. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, leucine, phenylalanine, and proline, arranged in a specific sequence.
科学的研究の応用
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to reduce blood pressure and improve endothelial function. In neurodegenerative disorder research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to protect neurons from oxidative stress and prevent cognitive decline.
作用機序
The mechanism of action of Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline is not fully understood, but it is believed to act through multiple pathways. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline also activates the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
生化学的および生理学的効果
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can increase cell viability, reduce cell apoptosis, and inhibit cell proliferation. In vivo studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can reduce blood pressure, improve endothelial function, and protect neurons from oxidative stress.
実験室実験の利点と制限
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has some limitations, such as its high cost and limited solubility in water. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
将来の方向性
For Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline research include studying its potential therapeutic applications in other fields and optimizing its synthesis method.
合成法
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, with SPPS being the preferred method due to its higher yield and purity.
特性
CAS番号 |
137372-36-2 |
|---|---|
製品名 |
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
分子式 |
C36H48N6O8 |
分子量 |
692.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H48N6O8/c1-22(2)18-27(33(46)40-28(20-23-8-4-3-5-9-23)35(48)42-17-7-11-30(42)36(49)50)39-34(47)29-10-6-16-41(29)31(44)21-38-32(45)26(37)19-24-12-14-25(43)15-13-24/h3-5,8-9,12-15,22,26-30,43H,6-7,10-11,16-21,37H2,1-2H3,(H,38,45)(H,39,47)(H,40,46)(H,49,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
GWXOEHPRWMAKPT-IIZANFQQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
その他のCAS番号 |
137372-36-2 |
配列 |
YGPLFP |
同義語 |
TGPLPP Tyr-Gly-Pro-Leu-Phe-Pro tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



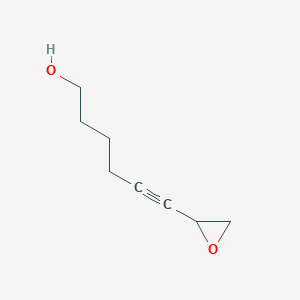
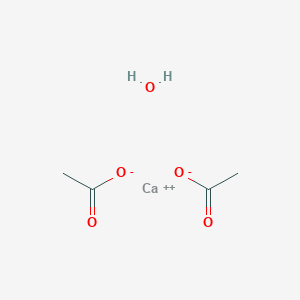
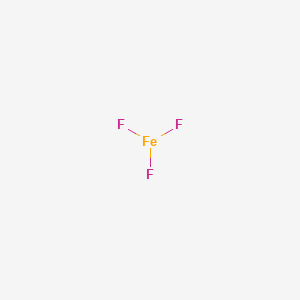
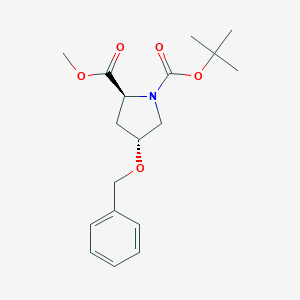
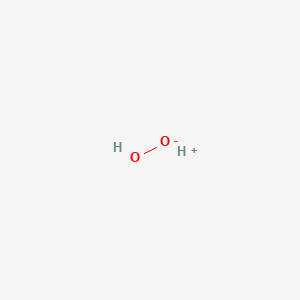
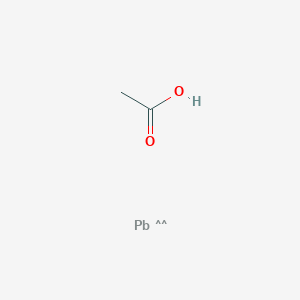
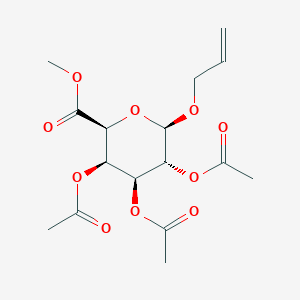
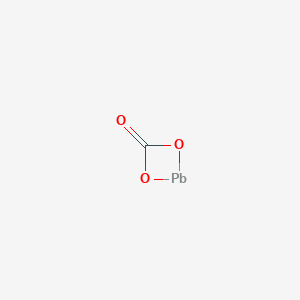
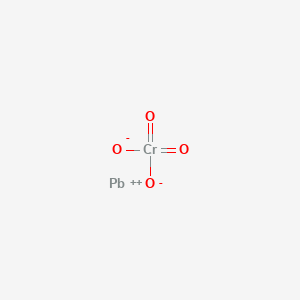
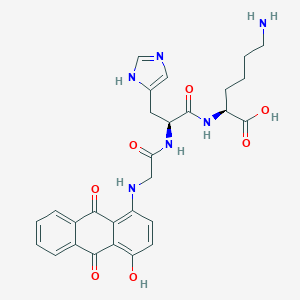
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)
